molecular formula C8H12N2 B1313066 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine CAS No. 5768-55-8

6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine

Cat. No. B1313066
CAS RN: 5768-55-8
M. Wt: 136.19 g/mol
InChI Key: MBVCARRYXQUTLF-UHFFFAOYSA-N
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Description

Synthesis Analysis

A series of novel 3-aryl-5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine quaternary salts were synthesized in 58–85% yields via the reaction of 3-aryl-6, 7-dihydro-5H-pyrrolo[1,2-a]imidazoles or 3-aryl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepines and various alkylating reagents .


Molecular Structure Analysis

The InChI code for “6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-sulphonyl chloride” is 1S/C8H11ClN2O2S/c9-14(12,13)8-6-10-7-4-2-1-3-5-11(7)8/h6H,1-5H2 . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

The compound can react with various alkylating reagents to form a series of novel 3-aryl-5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine quaternary salts .


Physical And Chemical Properties Analysis

The molecular weight of “6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-sulphonyl chloride” is 234.71 . The compound is characterized by its InChI code 1S/C8H11ClN2O2S/c9-14(12,13)8-6-10-7-4-2-1-3-5-11(7)8/h6H,1-5H2 .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A series of novel 3-aryl-5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine quaternary salts, including derivatives of 6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine, were synthesized and found to exhibit significant antibacterial and antifungal activity. These compounds, synthesized with yields of 58–85%, displayed broad activity against various microbes such as Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, and Cryptococcus neoformans (Demchenko et al., 2021).

Antiviral Activity

The derivatives of 5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxylic acid, related to 6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine, showed considerable antiviral activity against the Flu A H1N1 California/07/2009 virus. This study involved the synthesis and structural confirmation of these compounds and demonstrated their efficacy in antiviral applications (Demchenko et al., 2019).

Antispasmodic Properties

Imidazo[1,2-a]azepine derivatives were evaluated for their antispasmodic activity on isolated strips of urinary bladder from female rats. These compounds were found to reduce the basal tone of bladder stripes, indicating potential applications in treating conditions involving bladder spasms (Gerashchenko & Mokhort, 2014).

Potential in Central Nervous System Diseases

New tricyclic imidazotriazepine derivatives, which have a close structural relationship to 5H-imidazo[1,2-a]azepine, were synthesized for potential application in central nervous system diseases. This synthesis was based on their structural similarity to known tricyclic derivatives with anticonvulsant activity (Földesi et al., 2017).

Anticancer Activities

Several analogs of ageladine A, including 2-aminoimidazo[4,5-c]azepines (related to 6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine), were synthesized and evaluated for theiranticancer effects against various human cancer cell lines. It was found that compounds with the aromatic azepine core showed significant anticancer activity, indicating the potential of these compounds in cancer therapy (Ma et al., 2010).

Application in Synthesis of Complex Heterocycles

The synthesis of 6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine has been critical in the development of novel, complex heterocyclic compounds. These syntheses have contributed to advancements in medicinal chemistry and the creation of new potential therapeutic agents (Albright & Du, 2000).

Synthesis and Study in Material Science

Imidazopyridines, closely related to imidazo[1,2-a]azepines, have been synthesized from readily available chemicals due to their wide applications in medicinal chemistry and material science. These compounds serve as "drug prejudice" scaffolds, highlighting their versatility in various chemical applications (Bagdi et al., 2015).

Future Directions

The future directions for “6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine” could involve further exploration of its potential biological activities, given that some of its derivatives have shown antibacterial and antifungal activity . More research could also be conducted to explore its potential applications in other fields.

properties

IUPAC Name

6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-2-4-8-9-5-7-10(8)6-3-1/h5,7H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBVCARRYXQUTLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC=CN2CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50437403
Record name 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine

CAS RN

5768-55-8
Record name 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
VA Kovtunenko, KG Nazarenko, AM Demchenko - Tetrahedron, 1996 - Elsevier
The method of preparation of the 3-aryl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepines 2a-d from O-methylcaprolactim and phenacylamine hydrochlorides has been developed. The …
Number of citations: 8 www.sciencedirect.com
VS Borodkin, DMF van Aalten - Tetrahedron, 2010 - Elsevier
We report a novel approach to the synthesis of GlcNAcstatins—members of an emerging family of potent and selective inhibitors of peptidyl O-GlcNAc hydrolase build upon …
Number of citations: 11 www.sciencedirect.com
F Aldabbagh, WR Bowman - Tetrahedron, 1999 - Elsevier
New synthetic methodology has been developed for the synthesis of [1,2-a]fused imidazoles and benzimidazoles using intramolecular homolytic aromatic substitution. In the …
Number of citations: 84 www.sciencedirect.com
SA Demchenko, YA Fedchenkova… - Journal of Organic …, 2019 - ophcj.nuph.edu.ua
Aim. To synthesize, prove the structural framework and study the antiviral activity of 1-(4-chlorophenyl)-4-(para-tolyl)-5, 6, 7, 8-tetrahydro-2a, 4a-diazacyclopenta [cd] azulene-2-…
Number of citations: 1 ophcj.nuph.edu.ua
KM Lum - 2018 - search.proquest.com
Lipids play critical roles in physiology and disease through their interactions with proteins. Arachidonyl lipids are exceptionally interesting in this regard because they can be …
Number of citations: 0 search.proquest.com
M Pätzel, J Bohrisch, J Liebscher - Liebigs Annalen der …, 1991 - Wiley Online Library
N‐Cyanolactam 2‐imines 1 are versatile NCNC building blocks for the synthesis of partially saturated bicyclic compounds. Reactions with acidic methyl halides, hydroxylamine O‐…
SV Gruznova, IN Kurmakova, AM Demchenko… - Protection of Metals(Russia) …, 1992
Number of citations: 0
ВІ Сірик - 2021 - lib.ndu.edu.ua
Кваліфікаційна (бакалаврська) робота складається зі вступу, трьох розділів, висновків та списку використаної літератури. У вступі обґрунтовано актуальність та практичну …
Number of citations: 2 lib.ndu.edu.ua
МV Міжнародної - 2021 - researchgate.net
«Ліки – людині. Сучасні проблеми фармакотерапії та призначення лікар Page 1 МІНІСТЕРСТВО ОХОРОНИ ЗДОРОВ’Я УКРАЇНИ ХАРКІВСЬКА МІСЬКА РАДА ХАРКІВСЬКОЇ …
Number of citations: 2 www.researchgate.net

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